3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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Description
The compound “3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocyclic ring system with sulfur and nitrogen atoms . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2-amino-5-bromothiazole . For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles were synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The thiazole ring in the molecule can undergo various chemical reactions due to its aromaticity and the presence of reactive positions . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
The physical properties of similar compounds, including solubility, melting point, and crystalline form, are influenced by the compound’s molecular structure.Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have diverse biological activities , suggesting that they are likely to be well-absorbed and distributed throughout the body.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.
Properties
IUPAC Name |
3-[2-(N-benzyl-2-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O3S/c1-31-23-13-7-10-18-14-19(25(30)32-24(18)23)21-16-33-26(28-21)29(15-17-8-3-2-4-9-17)22-12-6-5-11-20(22)27/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQELGFRZRTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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